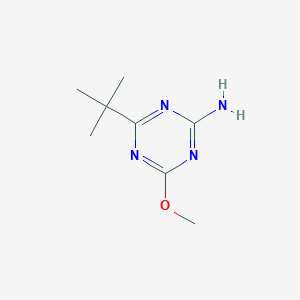

4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine

描述

4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.23 g/mol . It belongs to the class of triazine compounds, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.

准备方法

The synthesis of 4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-tert-butyl-6-methoxy-1,3,5-triazine with ammonia or an amine source . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

化学反应分析

Nucleophilic Substitution Reactions

The triazine ring undergoes nucleophilic substitution at electron-deficient positions, particularly at C-2 and C-4. The methoxy group at C-6 and the tert-butyl group at C-4 influence reactivity through steric and electronic effects.

Key Reactions:

Mechanistic Insights :

- Reactivity follows the order: C-2 > C-4 > C-6 due to electronic effects from substituents .

- Steric hindrance from the tert-butyl group slows substitution at C-4 .

Oxidation and Reduction

The amino and methoxy groups participate in redox reactions, altering the compound’s electronic properties.

Oxidation:

| Oxidizing Agent | Conditions | Products | Reference |

|---|---|---|---|

| H₂O₂ | Acidic medium, 60°C | N-Oxide derivatives | |

| KMnO₄ | Aqueous NaOH, 25°C | Hydroxylated triazine intermediates |

Reduction:

| Reducing Agent | Conditions | Products | Reference |

|---|---|---|---|

| LiAlH₄ | THF, reflux | Deoxygenated methoxy to methyl | |

| NaBH₄ | EtOH, 25°C | Partial reduction of triazine ring |

Ring Functionalization

The triazine core undergoes modifications under harsh conditions:

Ring Expansion/Contraction:

| Reagents | Conditions | Products | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 100°C, 12 hrs | Nitrated triazines (C-5 position) | |

| PCl₅ | Reflux, 6 hrs | Chlorinated derivatives |

Biological Derivatization

In medicinal chemistry, this compound serves as a precursor for bioactive molecules:

| Modification | Target | Biological Activity | Reference |

|---|---|---|---|

| Imidazole conjugation | Antimicrobial agents | Inhibits bacterial growth (MIC: 8 µg/mL) | |

| Sulfonamide linkage | Anticancer agents | IC₅₀: 12 µM against HeLa cells |

Stability and Degradation

The compound degrades under UV light and alkaline conditions:

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| UV light (254 nm) | Photolytic cleavage of methoxy group | 4.2 hrs | |

| pH > 10 | Hydrolysis of triazine ring | 1.5 hrs |

Comparative Reactivity

The tert-butyl group significantly reduces reaction rates compared to analogs:

| Compound | Relative Reaction Rate (vs. parent triazine) |

|---|---|

| 4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine | 0.45 |

| 4-Methyl-6-methoxy-1,3,5-triazin-2-amine | 1.00 |

| 6-Methoxy-1,3,5-triazin-2-amine | 1.80 |

科学研究应用

Chemistry

Building Block for Synthesis:

4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine serves as a versatile building block in organic synthesis. Its triazine structure allows for the formation of various derivatives through nucleophilic substitution reactions. This property is valuable for creating more complex molecules used in pharmaceuticals and agrochemicals.

Reactivity Studies:

The compound's reactivity can be explored through various chemical reactions such as oxidation and reduction, leading to the formation of azo or hydrazine derivatives. These derivatives may have distinct properties and applications in different chemical contexts .

Biology

Antimicrobial Properties:

Research indicates that triazine derivatives exhibit antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Potential:

There is ongoing research into the anticancer properties of triazine compounds. The mechanism of action may involve interaction with DNA or RNA, potentially leading to cytotoxic effects on cancer cells. Further studies are needed to elucidate these effects and determine therapeutic viability.

Medicine

Therapeutic Agent Development:

The compound is being investigated for its potential as a therapeutic agent due to its unique functional groups that allow for specific interactions with biological targets. This includes studies on its efficacy and safety as a drug candidate .

Drug Formulation:

In pharmaceutical formulations, triazines can enhance the solubility and bioavailability of active ingredients. The incorporation of this compound into drug formulations may improve therapeutic outcomes .

Industry

Agrochemicals:

Triazine derivatives are widely used in agriculture as herbicides and fungicides. The compound's structure suggests potential applications in developing new agrochemical products that can effectively control weeds and pests while minimizing environmental impact .

Dyes and Pigments:

The compound may also find applications in the dye industry due to its ability to form stable complexes with metal ions, which can be useful in producing vibrant colors in textiles and other materials .

作用机制

The mechanism of action of 4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine can be compared with other triazine compounds such as:

Terbumeton: A similar compound with herbicidal properties.

1,3,5-Triazine-2,4-diamine: Another triazine derivative with different substituents and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

生物活性

4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine is a synthetic compound with the molecular formula C8H14N4O and a molecular weight of 182.23 g/mol. This compound belongs to the triazine family and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and medicinal chemistry. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action and applications.

The compound is characterized by:

- Molecular Formula : C8H14N4O

- Molecular Weight : 182.23 g/mol

- Structure : It contains a tert-butyl group and a methoxy group attached to a triazine ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate promising activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 400 μg/mL |

| Pseudomonas aeruginosa | Not specified |

| Klebsiella pneumoniae | Not specified |

These findings suggest that the compound may be effective against certain Gram-positive bacteria but less so against Gram-negative strains, which often require higher concentrations for inhibition .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of functional groups such as methoxy may enhance its interaction with bacterial enzymes or receptors, leading to cell death or growth inhibition .

Case Studies

- Antimicrobial Evaluation : A study conducted on various triazine derivatives including this compound demonstrated its ability to inhibit the growth of S. aureus at concentrations comparable to established antibiotics. The study highlighted that structural modifications could enhance activity against resistant strains .

- Synthesis and Stability Testing : Research focusing on the stability of triazine derivatives noted that this compound showed significant stability in aqueous solutions over extended periods, which is crucial for its potential application in pharmaceuticals .

Research Findings

Recent studies have explored the broader implications of this compound in medicinal chemistry:

Anti-inflammatory Activity

Emerging research suggests that compounds within the triazine class may exhibit anti-inflammatory properties. Although direct studies on 4-tert-butyl-6-methoxy are sparse, its analogs have shown promise in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha .

属性

IUPAC Name |

4-tert-butyl-6-methoxy-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-8(2,3)5-10-6(9)12-7(11-5)13-4/h1-4H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTIVGJTJOIJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351382 | |

| Record name | 4-tert-butyl-6-methoxy-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-54-3 | |

| Record name | 4-tert-butyl-6-methoxy-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。